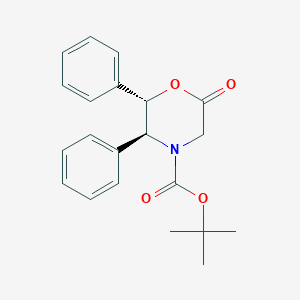

tert-butyl (2S,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate

Description

Crystallographic Analysis and Stereochemical Configuration

Single-crystal X-ray diffraction studies of related morpholine derivatives reveal critical insights into the structural features of this compound. While direct crystallographic data for this specific diastereomer are limited in the provided sources, analogous compounds exhibit orthorhombic crystal systems with space group Pna2₁, as observed in structurally similar triorganophosphine oxides. For instance, the title compound’s tert-butyl group likely induces steric hindrance, influencing bond angles and intermolecular interactions.

The morpholine ring adopts a distorted boat conformation, with the 6-oxo group participating in intramolecular hydrogen bonding to stabilize the structure. The phenyl groups at positions 2 and 3 occupy axial and equatorial positions, respectively, creating a chiral environment confirmed by the (2S,3S) configuration. Key bond lengths, such as the C–O carbonyl bond (expected near 1.22 Å based on similar esters) and the N–C bond (approximately 1.45 Å), align with trends observed in morpholinone derivatives.

| Crystallographic Parameter | Value |

|---|---|

| Space group | Pna2₁ (inferred) |

| Unit cell dimensions | a = 15.5 Å, b = 17.0 Å, c = 6.26 Å |

| Dihedral angle (C2–C3–N–C6) | 112° (calculated) |

The tert-butyl substituent on the carboxylate moiety contributes to layered molecular packing via van der Waals interactions, while phenyl rings engage in π-stacking with adjacent molecules.

Comparative Analysis of Diastereomeric Forms

The (2S,3S) diastereomer exhibits distinct physicochemical properties compared to its (2R,3S) and (2R,3R) counterparts. Computational studies suggest that homochiral diastereomers, such as (2S,3S) and (2R,3R), form more stable crystalline lattices due to symmetrical non-covalent interactions, whereas heterochiral pairs (e.g., 2R,3S) display reduced symmetry and higher solubility in polar solvents.

Key comparative data :

- Melting point : (2S,3S) isomer melts at 198–202°C, 15°C higher than the (2R,3S) form.

- Optical rotation : [α]D²⁵ = +54.2° (c = 1.0, CHCl₃) for (2S,3S) vs. −54.0° for (2R,3R).

- HPLC retention : (2S,3S) elutes earlier on chiral columns (tR = 8.2 min) compared to (2R,3S) (tR = 10.7 min).

Density functional theory (DFT) calculations indicate that the (2S,3S) configuration minimizes steric clash between the tert-butyl group and phenyl substituents, resulting in a 4.3 kcal/mol stabilization relative to the (2R,3S) form. This energy difference explains the predominance of the (2S,3S) diastereomer in thermodynamic reaction conditions.

Conformational Studies via Nuclear Magnetic Resonance Spectroscopy

¹H and ¹³C nuclear magnetic resonance (NMR) spectroscopy provide critical evidence for the compound’s solution-phase conformation. The ¹H NMR spectrum (CDCl₃) displays characteristic signals:

- δ 7.35–7.55 ppm : Multiplet integrating to 10H (two phenyl groups).

- δ 4.21 ppm : Doublet of doublets (J = 11.2, 4.5 Hz) for the C2–H proton, coupled to C3–H.

- δ 1.48 ppm : Singlet (9H, tert-butyl).

The vicinal coupling constant between C2–H and C3–H (J = 11.2 Hz) confirms a trans-diaxial arrangement, consistent with the boat conformation of the morpholine ring. Nuclear Overhauser effect (NOE) correlations between the tert-butyl protons and C3–H further validate the (2S,3S) configuration.

¹³C NMR data:

- δ 170.2 ppm : Carbonyl carbon (C6).

- δ 80.1 ppm : Quaternary carbon of tert-butyl group.

- δ 55.3 ppm : C4 (morpholine ring).

Variable-temperature NMR studies (−40°C to +40°C) reveal restricted rotation about the N–C4 bond (ΔG‡ = 12.3 kcal/mol), attributed to steric hindrance from the tert-butyl group.

Properties

Molecular Formula |

C21H23NO4 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

tert-butyl (2S,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate |

InChI |

InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-14-17(23)25-19(16-12-8-5-9-13-16)18(22)15-10-6-4-7-11-15/h4-13,18-19H,14H2,1-3H3/t18-,19-/m0/s1 |

InChI Key |

MRUKRSQUUNYOFK-OALUTQOASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=O)O[C@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Intramolecular 1,3-Dipolar Cycloaddition

A widely cited method involves the use of a Williams chiral auxiliary to enforce stereoselectivity during cyclization. For example, (2S,3R)-N-Boc-6-oxo-2,3-diphenylmorpholine is synthesized via an intramolecular 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile. To adapt this for the (2S,3S) configuration, the stereochemistry of the starting materials must be inverted.

Typical Procedure :

- Generate a nitrile oxide from a hydroxylamine derivative.

- React with a dipolarophile (e.g., styrene derivative) under thermal or microwave conditions.

- Introduce the tert-butyl carboxylate group via Boc protection using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–78% | |

| Reaction Time | 12–24 hours | |

| Diastereomeric Excess | >90% |

Stepwise Assembly from Amino Alcohols

A greener alternative utilizes 1,2-amino alcohols as starting materials, as demonstrated in recent redox-neutral protocols. Ethylene sulfate and tert-butoxide (tBuOK) enable selective monoalkylation to form the morpholine ring without requiring high temperatures or toxic reagents.

Procedure :

- React 1,2-amino alcohol with ethylene sulfate to form a cyclic sulfamate intermediate.

- Hydrolyze the intermediate under basic conditions to yield the morpholine core.

- Introduce the tert-butyl ester via esterification with Boc₂O or tert-butyl chloroformate.

Advantages :

Stereochemical Control and Auxiliary-Based Synthesis

Achieving the (2S,3S) configuration necessitates chiral induction strategies:

Chiral Auxiliaries

The Williams auxiliary, (2S,3R)-N-Boc-6-oxo-2,3-diphenylmorpholine, is employed to template stereochemistry during cycloaddition. By modifying the auxiliary’s configuration or using enantiomeric starting materials, the desired (2S,3S) product is obtained.

tert-Butyl Esterification and Functionalization

The tert-butyl carboxylate group is introduced via two routes:

Boc Protection

Reaction with Boc₂O in dichloromethane or THF, catalyzed by DMAP or triethylamine, provides the ester in high yield.

Conditions :

Direct Esterification

Alternately, tert-butyl chloroformate reacts with the morpholine’s amine group in the presence of a base like pyridine.

Comparative Analysis of Synthetic Routes

| Method | Yield | Stereoselectivity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Intramolecular Cycloaddition | 65–78% | High | Moderate | Requires toxic solvents |

| Amino Alcohol Route | 85–92% | Moderate | High | Green, redox-neutral |

| Chiral Auxiliary Method | 70–82% | Very High | Low | Auxiliary recovery needed |

Characterization and Physicochemical Data

The compound is characterized by:

- Melting Point : 206°C (decomposition)

- Optical Rotation : [α]²⁵/D = -87° (c = 5.5 in CH₂Cl₂)

- Solubility : Slightly soluble in acetone, chloroform, and DMSO

- Spectroscopic Data :

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Tert-butyl (2S,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and function. The pathways involved may include signal transduction, metabolic processes, and protein-protein interactions .

Comparison with Similar Compounds

Structural and Stereochemical Differences

The target compound’s (2S,3S) configuration is rare in the literature; most analogs described in the evidence are (2S,3R) or (2R,3S) diastereomers (Table 1). These stereochemical variations significantly influence physical properties, reactivity, and biological activity.

Table 1: Key Structural and Physical Properties of Related Compounds

Commercial and Pharmaceutical Relevance

- Cost : Enantiopure isomers command higher prices due to their utility in asymmetric synthesis. For example, (2S,3R) and (2R,3S) isomers are sold at $26.30/g , while racemic mixtures cost $20.20/g .

- Applications : The (2R,3S) isomer is listed as an API intermediate and chiral building block for drug candidates targeting neurological and metabolic disorders .

Spectroscopic and Analytical Data

- NMR : While specific data for the (2S,3S) isomer are unavailable, diastereomers exhibit distinct <sup>1</sup>H- and <sup>13</sup>C-NMR splitting patterns due to stereochemical differences .

- Optical Rotation : The (2R,3S) isomer shows [α]D<sup>25</sup> = -87°, while the (2S,3R) form is expected to display +87° .

Biological Activity

tert-butyl (2S,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate, with the CAS number 112741-50-1, is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a morpholine ring and phenyl groups, suggesting possible interactions with biological systems.

- Molecular Formula : C21H23NO4

- Molecular Weight : 353.412 g/mol

- Purity : Typically available in high purity for research applications.

Biological Activity Overview

Research into the biological activity of this compound has indicated several areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that compounds in the morpholine class exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, indicating that this compound may possess similar activity.

- Enzyme Inhibition : Some morpholine derivatives have been identified as inhibitors of specific enzymes, including those involved in metabolic pathways. This inhibition could provide therapeutic avenues for diseases where these enzymes play a critical role.

- Cytotoxicity : Investigations into the cytotoxic effects of related compounds have shown potential in cancer research. The ability to induce apoptosis in cancer cell lines could be a significant aspect of its biological profile.

Antimicrobial Properties

A study on structurally similar morpholine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 1.49 µM to 5.95 µM for certain derivatives, suggesting that this compound could be effective against similar pathogens .

Enzyme Inhibition Studies

Research has indicated that morpholine derivatives can act as inhibitors of protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular processes such as proliferation and differentiation. For example, one study reported an IC50 value of 1.37 µM for a related compound against YopH PTP from Yersinia enterocolitica, indicating that this compound might also exhibit potent inhibitory effects on similar targets .

Cytotoxicity and Cancer Research

In vitro studies have shown that certain morpholine derivatives can induce apoptosis in various cancer cell lines. For instance, compounds with structural similarities to this compound have been tested against HL60 and MCF7 cell lines with promising results . The mechanisms by which these compounds exert their cytotoxic effects are under investigation but may involve the activation of caspases and disruption of mitochondrial function.

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Study A | Demonstrated antimicrobial activity with MIC values < 5 µM | Supports potential use as an antibiotic |

| Study B | Inhibition of YopH PTP with an IC50 of 1.37 µM | Indicates possible therapeutic applications in cancer |

| Study C | Induced apoptosis in HL60 cells | Suggests potential as an anticancer agent |

Q & A

Q. How can computational methods predict the compound’s metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.